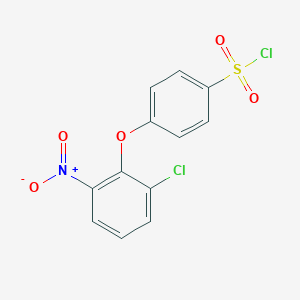

4-(2-Chloro-6-nitrophenoxy)benzene-1-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of sulfonamide compounds, similar to 4-(2-Chloro-6-nitrophenoxy)benzene-1-sulfonyl chloride, typically involves reactions such as sulfochlorination and ammoniation. For example, sulfochlorination of o-nitrochlorobenzene can lead to the formation of nitrophenol sulfonylamides, which can be further modified to obtain various derivatives (Li Yan-yun, 2001).

Molecular Structure Analysis

The structure of sulfonamide compounds is characterized using techniques like X-ray diffraction (XRD) and density functional theory (DFT). For instance, compounds such as 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide have been analyzed to determine their molecular geometry, vibrational frequencies, and electronic properties (K. Sarojini, H. Krishnan, C. C. Kanakam, S. Muthu, 2012).

Chemical Reactions and Properties

Sulfonamide compounds engage in various chemical reactions, such as condensation and nucleophilic reactions. For instance, the interaction between sulfonamide compounds and different nucleophiles can lead to a variety of products with potential applications in medicine and materials science (Ahmed Jashari et al., 2007).

Physical Properties Analysis

The physical properties of sulfonamide compounds, such as melting points, solubility, and thermal stability, can be determined through various analytical techniques. For example, the thermal stability of compounds like 4-methyl-N-(3-nitrophenyl)benzene sulfonamide has been assessed using thermal gravimetric analysis (TGA) and differential thermal analysis (DTA) (K. Sarojini, H. Krishnan, C. C. Kanakam, S. Muthu, 2013).

Scientific Research Applications

Synthesis and Characterization of Novel Compounds:

- Mehdipour‐Ataei et al. (2004) synthesized a novel diamine with built-in sulfone, ether, and amide structure, which was used to prepare related polyimides. This research highlights the utility of 4-(2-Chloro-6-nitrophenoxy)benzene-1-sulfonyl chloride in the synthesis of advanced materials (Mehdipour‐Ataei, Sarrafi, & Hatami, 2004).

Chemical Structure Analysis:

- A study by Petrov et al. (2009) conducted a gas-phase electron diffraction and quantum chemical study on the structure of the 4-nitrobenzene sulfonyl chloride molecule. This type of research is crucial for understanding the molecular structure and behavior of chemical compounds (Petrov, Petrova, Girichev, Giricheva, Oberhammer, Bardina, Ivanov, & Krasnov, 2009).

Environmental Impact Studies:

- Xiao et al. (2013) investigated the transformation mechanism of benzophenone-4 in chlorine-promoted disinfection, revealing insights into the environmental fate of similar compounds. Such studies are essential for assessing the environmental impact of chemical substances (Xiao, Wei, Yin, Wei, & Du, 2013).

Development of High-Performance Materials:

- Research by Mehdipour‐Ataei and Hatami (2007) led to the creation of aromatic poly(sulfone sulfide amide imide)s as new types of soluble thermally stable polymers. This demonstrates the application of 4-(2-Chloro-6-nitrophenoxy)benzene-1-sulfonyl chloride in developing materials with specific desirable properties (Mehdipour‐Ataei & Hatami, 2007).

Safety And Hazards

“4-(2-Chloro-6-nitrophenoxy)benzene-1-sulfonyl chloride” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/clothing/eye/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name |

4-(2-chloro-6-nitrophenoxy)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

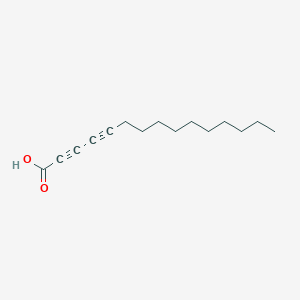

InChI=1S/C12H7Cl2NO5S/c13-10-2-1-3-11(15(16)17)12(10)20-8-4-6-9(7-5-8)21(14,18)19/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRTUVOFOPIFTQS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)OC2=CC=C(C=C2)S(=O)(=O)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378970 |

Source

|

| Record name | 4-(2-Chloro-6-nitrophenoxy)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Chloro-6-nitrophenoxy)benzene-1-sulfonyl chloride | |

CAS RN |

175135-00-9 |

Source

|

| Record name | 4-(2-Chloro-6-nitrophenoxy)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Propan-2-yl)phenyl]oxirane](/img/structure/B64562.png)

![(6R,7AS)-6-hydroxy-2-methylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B64572.png)

![4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine](/img/structure/B64575.png)

![(E)-N-Butyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylprop-2-enamide;hydrochloride](/img/structure/B64583.png)